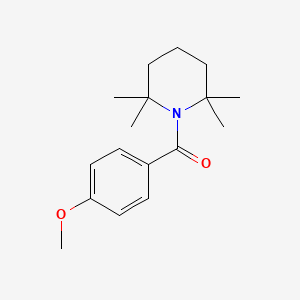![molecular formula C12H29NO3SSi B12576226 N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine CAS No. 191720-19-1](/img/structure/B12576226.png)
N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine is a unique organosilane compound that combines both sulfur and silicon functionalities. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. Its structure allows it to act as a coupling agent, facilitating the bonding between organic and inorganic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of 3-(trimethoxysilyl)propan-1-amine with a butylsulfanyl ethyl derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common solvents used include toluene or dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Alkylated or acylated amine derivatives.
Hydrolysis: Silanols and siloxanes.
Applications De Recherche Scientifique
N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the functionalization of biomolecules for surface immobilization.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to improve the mechanical properties and durability of composites
Mécanisme D'action
The mechanism of action of N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The butylsulfanyl ethyl group can interact with organic molecules through various chemical reactions, enhancing the overall stability and functionality of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethoxysilyl)propylamine: Similar in structure but lacks the butylsulfanyl group.
N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine: Contains an additional amino group, providing different reactivity and applications.
(N,N-Diethyl-3-aminopropyl)trimethoxysilane: Features diethyl groups instead of the butylsulfanyl group, affecting its chemical properties and applications.
Uniqueness
N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine is unique due to the presence of both sulfur and silicon functionalities, allowing it to act as a versatile coupling agent. Its ability to form stable bonds with a wide range of substrates makes it particularly valuable in the development of advanced materials and biomedical applications .
Propriétés
Numéro CAS |
191720-19-1 |
|---|---|
Formule moléculaire |
C12H29NO3SSi |
Poids moléculaire |
295.52 g/mol |
Nom IUPAC |
N-(2-butylsulfanylethyl)-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C12H29NO3SSi/c1-5-6-10-17-11-9-13-8-7-12-18(14-2,15-3)16-4/h13H,5-12H2,1-4H3 |
Clé InChI |
XRQRZHBOHKUMCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCCNCCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)
![{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B12576172.png)
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)


![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12576195.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)

![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)
![N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine](/img/structure/B12576234.png)
